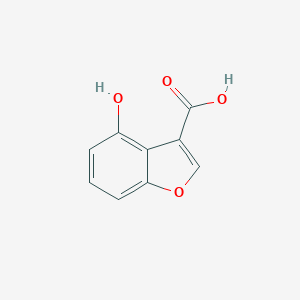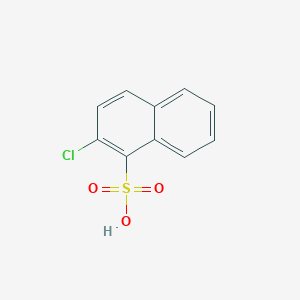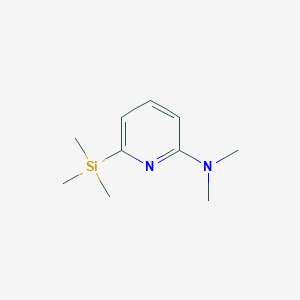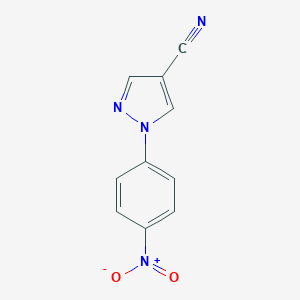
2-甲基-1,3-苯并噁唑-4-羧酸
描述
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has been used in the synthesis of bis-styryl dyes and is also used in medicine and for the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzoxazole-4-carboxylic acid is represented by the InChI code: 1S/C9H7NO3/c1-5-10-8-6 (9 (11)12)3-2-4-7 (8)13-5/h2-4H,1H3, (H,11,12) and the InChI key is MFROEIZTMRFRFV-UHFFFAOYSA-N .科学研究应用
抗菌剂合成
- 研究人员使用2-甲基-1,3-苯并噁唑-4-羧酸作为原料,合成了各种2-(5-取代-[1,3,4]噁唑-2-基)-苯并噁唑。这些化合物对各种细菌菌株显示出有希望的抗菌活性(Vodela et al., 2013)。
聚酯生产
- 2-甲基-1,3-苯并噁唑-4-羧酸被用于合成热致液晶聚酯。研究侧重于其与不同的羟基苯醌的组合,以创造具有独特熔融性能的聚酯,有助于理解聚酯中结构/性能关系(Kricheldorf & Thomsen, 1992)。
荧光材料合成
- 一项涉及从2-甲基-1,3-苯并噁唑-4-羧酸合成4-(1,3-苯并噁唑-2-基)-2-苯基萘并[1,2-d][1,3]噁唑衍生物的研究导致了具有显著荧光性能的化合物。由于其强吸收和发射特性,这些化合物被证明在生物成像应用中具有潜力(Phatangare et al., 2013)。
过氧化物酶增殖物激活受体激动剂的开发
- 使用2-甲基-1,3-苯并噁唑-4-羧酸衍生物进行PPARgamma激动剂的开发已经进行了研究。这些化合物由于其与PPARgamma受体的相互作用能力,显示出在治疗2型糖尿病方面的潜力(Cobb et al., 1998)。
有机合成中的催化
- 一项研究利用2-甲基-1,3-苯并噁唑-4-羧酸合成苯并噁唑衍生物。这是通过使用Ag@TiO2纳米复合材料作为催化剂实现的,突出了该酸在促进在温和条件下进行高效有机合成中的作用(Maleki et al., 2015)。
属性
IUPAC Name |
2-methyl-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROEIZTMRFRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-4-carboxylic acid | |
CAS RN |
171861-87-3 | |
| Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


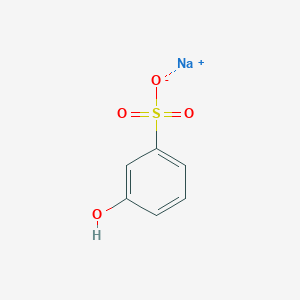

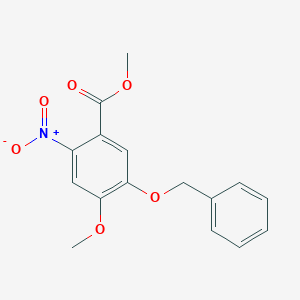
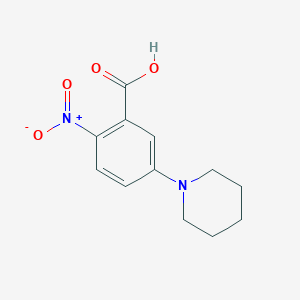
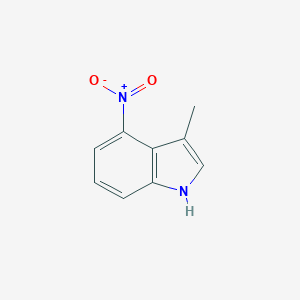
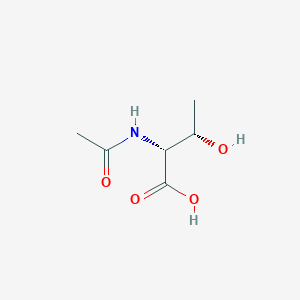
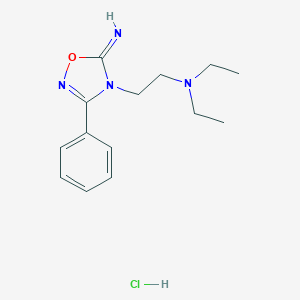
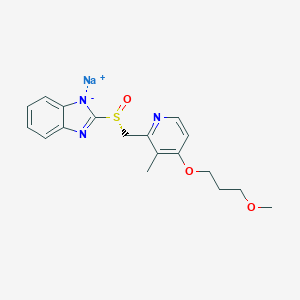
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)
